![molecular formula C16H23NO B14192702 N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine CAS No. 921193-80-8](/img/structure/B14192702.png)
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine is a chemical compound that features a cyclohexanamine core with a benzyloxyprop-1-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine typically involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes and functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Benzyloxy)benzylidene)-2-((1-ethyl-1H-benzimidazol-2-yl)thio)acetohydrazide: Another compound with a benzyloxy group, used in early discovery research.
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine.
Uniqueness
This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Propiedades
Número CAS |
921193-80-8 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-(3-phenylmethoxyprop-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-14(17-16-10-6-3-7-11-16)12-18-13-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,1,3,6-7,10-13H2 |
Clave InChI |
NELYEGFKDYBGIV-UHFFFAOYSA-N |
SMILES canónico |
C=C(COCC1=CC=CC=C1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
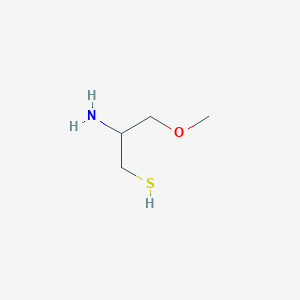
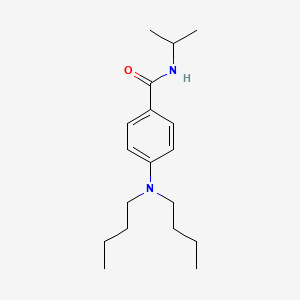
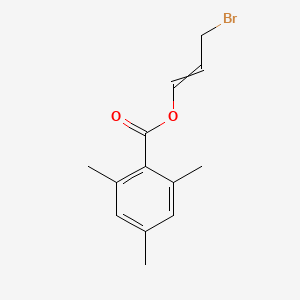
![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
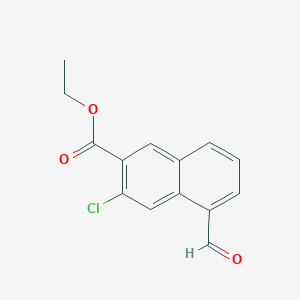
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
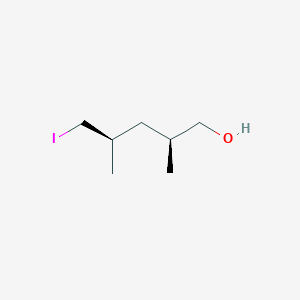
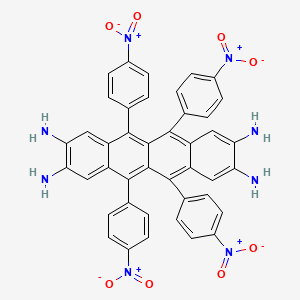
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
